molecular formula C8H12F6N2O B2389858 2-[2,2-Bis(trifluoromethyl)morpholin-4-yl]ethanamine CAS No. 2243511-97-7

2-[2,2-Bis(trifluoromethyl)morpholin-4-yl]ethanamine

Cat. No.: B2389858
CAS No.: 2243511-97-7
M. Wt: 266.187
InChI Key: STINBRFYZWDOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,2-Bis(trifluoromethyl)morpholin-4-yl]ethanamine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a morpholine ring substituted with two trifluoromethyl groups and an ethanamine side chain.

Preparation Methods

The synthesis of 2-[2,2-Bis(trifluoromethyl)morpholin-4-yl]ethanamine typically involves the reaction of morpholine with trifluoromethylating agents under controlled conditions. One common synthetic route includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl groups onto the morpholine ring. The resulting intermediate is then reacted with ethylene diamine to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-[2,2-Bis(trifluoromethyl)morpholin-4-yl]ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine side chain can be replaced with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2,2-Bis(trifluoromethyl)morpholin-4-yl]ethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-[2,2-Bis(trifluoromethyl)morpholin-4-yl]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

2-[2,2-Bis(trifluoromethyl)morpholin-4-yl]ethanamine can be compared with other similar compounds, such as:

    2-[2,2-Bis(trifluoromethyl)morpholin-4-yl]ethanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical and biological properties.

    2-[2,2-Bis(trifluoromethyl)morpholin-4-yl]acetic acid:

    2-[2,2-Bis(trifluoromethyl)morpholin-4-yl]methanamine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[2,2-bis(trifluoromethyl)morpholin-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F6N2O/c9-7(10,11)6(8(12,13)14)5-16(2-1-15)3-4-17-6/h1-5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STINBRFYZWDOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCN)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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